
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide is a heterocyclic organic compound that features a thiazolinium ring substituted with an anilinovinyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide typically involves the reaction of 2-methylthiazoline with aniline and iodine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:
Formation of 2-methylthiazoline: This can be achieved by the cyclization of 2-aminothiophenol with acetic acid.
Reaction with aniline: The 2-methylthiazoline is then reacted with aniline in the presence of iodine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, potassium cyanide, or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolinium salts.
Wissenschaftliche Forschungsanwendungen
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Anilinovinyl)-3-methylbenzothiazolium, iodide
- 2-(2-Anilinovinyl)-3-methyl-4-thiazolinium, iodide
- 2-(2-Anilinovinyl)-3-methyl-5-thiazolinium, iodide
Uniqueness
2-(2-Anilinovinyl)-3-methyl-2-thiazolinium, iodide is unique due to its specific substitution pattern on the thiazolinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
60878-87-7 |
|---|---|
Molekularformel |
C12H15IN2S |
Molekulargewicht |
346.23 g/mol |
IUPAC-Name |
N-[(E)-2-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C12H14N2S.HI/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H |
InChI-Schlüssel |
QXWBFLXDKHKGKY-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] |
Isomerische SMILES |
C[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] |
Kanonische SMILES |
C[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] |
| 60878-87-7 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



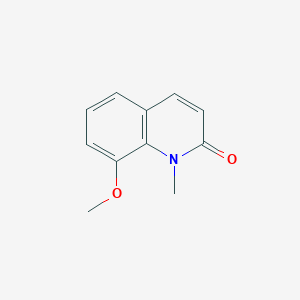
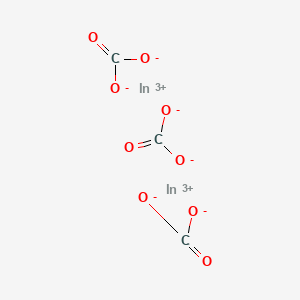

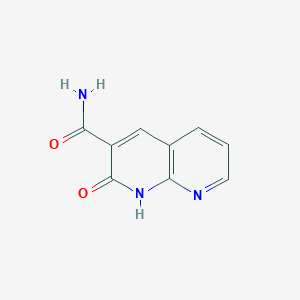
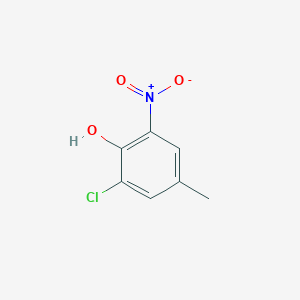
![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)
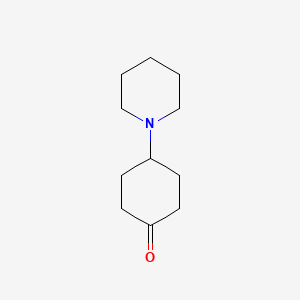
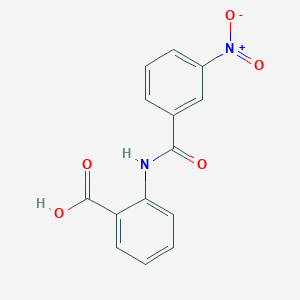
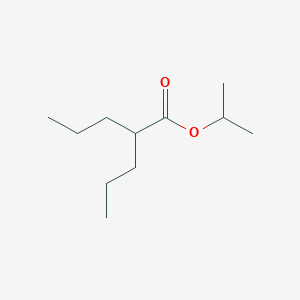
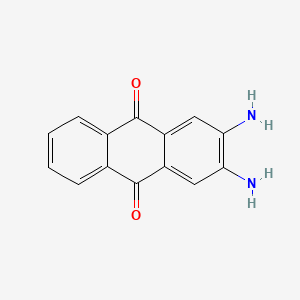
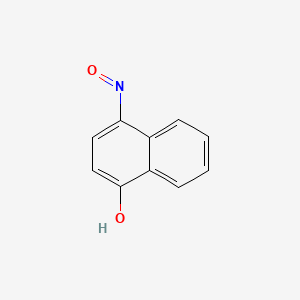
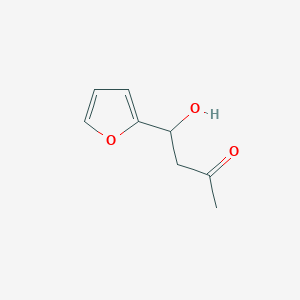
![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
